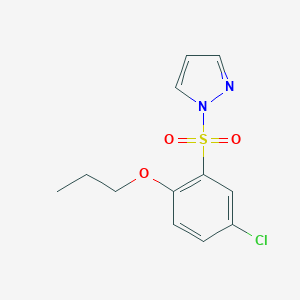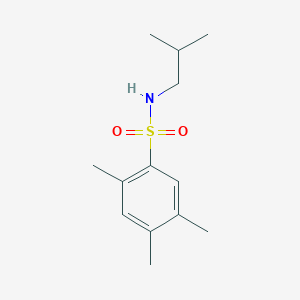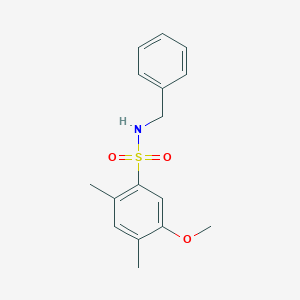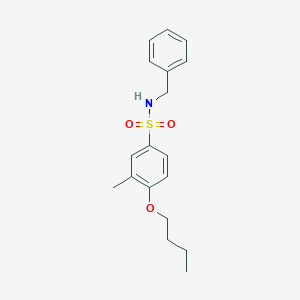
1-(5-chloro-2-propoxybenzenesulfonyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-propoxybenzenesulfonyl)-1H-pyrazole, commonly known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a pyrazole-based compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
CPB has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of COX-2 by CPB leads to a reduction in the production of prostaglandins, resulting in anti-inflammatory and analgesic effects. PDE5 is an enzyme involved in the degradation of cyclic guanosine monophosphate (cGMP), a signaling molecule involved in smooth muscle relaxation. Inhibition of PDE5 by CPB leads to an increase in cGMP levels, resulting in vasodilation and improved blood flow.
Biochemical and Physiological Effects:
CPB has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation and pain in animal models. CPB has also been reported to have antifungal and antibacterial properties, making it useful in the treatment of microbial infections. Additionally, CPB has been shown to improve blood flow and reduce blood pressure in animal models.
实验室实验的优点和局限性
CPB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been reported to have high purity. CPB has also been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, CPB has some limitations for use in laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, CPB has been reported to have some toxicity in animal models, making it important to use caution when handling the compound.
未来方向
There are several future directions for the use of CPB in laboratory experiments. One potential area of research is the development of CPB-based enzyme inhibitors for the treatment of various diseases, including cancer and inflammatory diseases. Another potential area of research is the development of CPB-based antimicrobial agents for the treatment of microbial infections. Additionally, further studies are needed to understand the toxicity and safety of CPB in animal models and humans. Overall, CPB has significant potential for use in various scientific fields and warrants further investigation.
合成方法
CPB can be synthesized through various methods, including the reaction of 2-chloro-5-nitrophenylsulfonyl chloride with propyl alcohol, followed by the reaction with hydrazine hydrate to form the pyrazole ring. Another method involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with propyl hydrazine to form the pyrazole ring. Both methods have been reported to yield high purity CPB.
科学研究应用
CPB has been extensively studied for its potential applications in various scientific fields. It has been reported to have antitumor and anti-inflammatory effects, making it a potential candidate for cancer therapy and other inflammatory diseases. CPB has also been shown to inhibit the activity of certain enzymes, making it useful in the development of enzyme inhibitors. Additionally, CPB has been reported to have antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents.
属性
产品名称 |
1-(5-chloro-2-propoxybenzenesulfonyl)-1H-pyrazole |
|---|---|
分子式 |
C12H13ClN2O3S |
分子量 |
300.76 g/mol |
IUPAC 名称 |
1-(5-chloro-2-propoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C12H13ClN2O3S/c1-2-8-18-11-5-4-10(13)9-12(11)19(16,17)15-7-3-6-14-15/h3-7,9H,2,8H2,1H3 |
InChI 键 |
OYXYTIFUSVWJBR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=N2 |
规范 SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)